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Compound of Interest

Compound Name: 2-Aminohexadecanoic acid

Cat. No.: B1268276

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data
for 2-aminohexadecanoic acid, a long-chain amino acid of interest in various research and
development domains. The guide includes predicted Nuclear Magnetic Resonance (NMR)
data, anticipated Mass Spectrometry (MS) fragmentation patterns, and generalized
experimental protocols for the acquisition of such data.

Core Spectroscopic and Spectrometric Data

2-Aminohexadecanoic acid (C16H33NO2) is a saturated fatty acid with an amino group at the
alpha-position. Its characterization is crucial for its identification and quantification in biological
and synthetic samples.

Molecular Properties:

Property Value Reference
Molecular Formula C16H33NO2 [11[2]
Molecular Weight 271.44 g/mol [1112]

Exact Mass 271.251129 Da [1][2][3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally-derived NMR data for 2-aminohexadecanoic acid is not readily
available in public spectral databases. However, based on the known chemical shifts of similar
long-chain fatty acids and alpha-amino acids, a predicted spectrum can be generated. The
following tables outline the anticipated *H and *3C NMR chemical shifts.

Table 1: Predicted 'H NMR Spectral Data for 2-Aminohexadecanoic Acid

Chemical Shift (d) ppm Multiplicity Assignment
~3.7 Triplet a-CH

~1.8 Multiplet B-CH:z
1.2-1.4 Broad Multiplet -(CH2)12-
0.88 Triplet w-CHs
Variable Broad Singlet -NHz
Variable Broad Singlet -COOH

Note: The chemical shifts of the amine (-NH2) and carboxylic acid (-COOH) protons are highly
dependent on the solvent and pH and may exchange with deuterium in deuterated protic
solvents, leading to their disappearance from the spectrum.

Table 2: Predicted 13C NMR Spectral Data for 2-Aminohexadecanoic Acid
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Chemical Shift (6) ppm

Assignment

~175 C=0 (Carboxylic Acid)
~55 a-C

~34 B-C

~29-32 -(CH2)11-

~25 y-C

~22 w-1C

~14 w-C (CHs)

Mass Spectrometry (MS)

Mass spectrometry of 2-aminohexadecanoic acid is expected to show a prominent molecular

ion peak in positive ion mode, corresponding to [M+H]* at m/z 272.2589. The fragmentation

pattern will likely involve neutral losses and characteristic cleavages of the fatty acid chain and

the amino acid moiety.

Table 3: Predicted Mass Spectrum Data for 2-Aminohexadecanoic Acid (Positive lon Mode)

m/z Interpretation

272.2589 [M+H]*

255.2324 [M+H - NHs]*

227.2375 [M+H - COOH]* or [M+H - H20 - COJ*
24,0600 [H2N=CH-COOH]* (Characteristic fragment for

a-amino acids)

Note: The fragmentation pattern can be influenced by the ionization method (e.g., ESI, CI) and

collision energy.

Experimental Protocols
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The following are generalized protocols for acquiring NMR and MS data for long-chain amino
acids like 2-aminohexadecanoic acid. Instrument parameters should be optimized for the
specific equipment used.

NMR Data Acquisition

1. Sample Preparation:

e Dissolve 5-10 mg of 2-aminohexadecanoic acid in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds, Methanol-da4, or a mixture of CDCIs and Methanol-d4). The choice of
solvent is critical for dissolving the long-chain amino acid and for observing exchangeable
protons.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical
shift calibration.

2. 1H NMR Spectroscopy:
e Instrument: 400 MHz or higher field NMR spectrometer.

e Parameters:

[e]

Pulse Program: Standard single-pulse experiment.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

[¢]

Number of Scans: 16-64, depending on the sample concentration.
o Spectral Width: 0-12 ppm.

3. 13C NMR Spectroscopy:

e Instrument: 100 MHz or higher 13C frequency NMR spectrometer.

e Parameters:

o Pulse Program: Proton-decoupled 3C experiment.
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[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

[¢]

[¢]

Spectral Width: 0-200 ppm.

Mass Spectrometry Data Acquisition

1. Sample Preparation:

o Prepare a dilute solution of 2-aminohexadecanoic acid (1-10 pug/mL) in a solvent
compatible with the ionization source, such as methanol or a mixture of methanol and water.

o For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium
acetate can improve ionization efficiency.

2. Mass Spectrometry Analysis:

e Instrument: A mass spectrometer equipped with an ESI or a similar soft ionization source,
coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

o Parameters (Positive lon ESI):

[¢]

lon Source: Electrospray lonization (ESI).

o

Capillary Voltage: 3-4 kV.

[e]

Nebulizing Gas Flow: Dependent on the instrument.

o

Drying Gas Flow and Temperature: Optimized for solvent removal.

[¢]

Mass Range: m/z 50-500.
o Tandem Mass Spectrometry (MS/MS):

o To confirm the structure, perform MS/MS on the [M+H]* ion (m/z 272.3).
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o Select the precursor ion and apply collision-induced dissociation (CID) with varying
collision energies to generate a fragmentation spectrum.

Visualizations

General Workflow for Amino Acid Analysis by Mass
Spectrometry

The following diagram illustrates a typical workflow for the analysis of an amino acid sample
using liquid chromatography-mass spectrometry (LC-MS).

General Workflow for Amino Acid Analysis by LC-MS
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Caption: A generalized workflow for the analysis of amino acids using LC-MS.

Plausible Synthetic Pathway for 2-Aminohexadecanoic
Acid

A common method for the synthesis of a-amino acids is the Strecker synthesis. The following
diagram outlines this approach for 2-aminohexadecanoic acid.

Strecker Synthesis of 2-Aminohexadecanoic Acid

Pentadecanal

+ NHs, KCN

:

a-Aminonitrile Intermediate

+ H3O* (Hydrolysis)

:

2-Aminohexadecanoic Acid

Click to download full resolution via product page

Caption: A simplified representation of the Strecker synthesis for 2-aminohexadecanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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